4,4'-But-2-yne-1,4-diyldimorpholine
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Overview
Description
4,4’-But-2-yne-1,4-diyldimorpholine is an organic compound characterized by the presence of a butyne backbone with morpholine groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-But-2-yne-1,4-diyldimorpholine typically involves the reaction of but-2-yne-1,4-diol with morpholine under specific conditions. One common method is the Reppe synthesis, which involves the reaction of formaldehyde and acetylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-But-2-yne-1,4-diyldimorpholine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
4,4’-But-2-yne-1,4-diyldimorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Hydrogenation can convert the triple bond into a single bond, forming butane derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of but-2-yne-1,4-dione.
Reduction: Formation of 4,4’-Butane-1,4-diyldimorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4,4’-But-2-yne-1,4-diyldimorpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4’-But-2-yne-1,4-diyldimorpholine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. The presence of the butyne moiety allows for unique reactivity, enabling the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
1,4-Butynediol: A precursor to 4,4’-But-2-yne-1,4-diyldimorpholine, used in similar applications.
2-Butyne-1,4-diol: Shares structural similarities and is used in the synthesis of various organic compounds.
Uniqueness
4,4’-But-2-yne-1,4-diyldimorpholine is unique due to the presence of morpholine groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
13025-26-8 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylbut-2-ynyl)morpholine |
InChI |
InChI=1S/C12H20N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h3-12H2 |
InChI Key |
PWKMQTOXAPNDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCN2CCOCC2 |
Origin of Product |
United States |
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